molecular formula C12H13NO3 B1517014 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid CAS No. 1019394-58-1

5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B1517014
CAS No.: 1019394-58-1
M. Wt: 219.24 g/mol
InChI Key: QRLUZUUCMRSYKO-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Biological Activity

5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound interacts with various biomolecules, influencing enzyme activity and protein interactions. Its ability to bind to specific enzymes can lead to either inhibition or activation of metabolic pathways, thereby altering cellular metabolism.

Table 1: Interaction with Enzymes

Enzyme Effect Reference
Cytochrome P450Inhibition
Dipeptidyl peptidaseActivation
Protein Kinase AModulation

Cellular Effects

The compound has been shown to influence various cellular processes, including apoptosis, cell growth, and differentiation. Its effects on signaling pathways can result in significant changes in gene expression.

Case Study: A549 Cells

In a study involving A549 human lung adenocarcinoma cells, this compound exhibited cytotoxic effects. The compound reduced cell viability significantly compared to control groups, demonstrating its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, the compound's activity is primarily mediated through its binding affinity for specific receptors and enzymes. This interaction can lead to downstream effects on gene expression and cellular signaling.

Mechanistic Pathways

  • Enzyme Inhibition : The compound inhibits key metabolic enzymes, leading to altered metabolic flux.
  • Gene Regulation : It modulates transcription factors that regulate genes associated with cell cycle progression and apoptosis.
  • Antimicrobial Activity : Exhibits selective antimicrobial properties against multidrug-resistant strains of bacteria.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anticancer Agent : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.
  • Antimicrobial Agent : Effective against resistant strains of bacteria, it may serve as a basis for developing new antibiotics.
  • Neurological Disorders : Potential anticonvulsant properties make it relevant for treating epilepsy and other neurological conditions.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts. Notably:

  • Anticancer Activity : In vitro studies showed a reduction in viability of cancer cells by up to 70% at concentrations of 100 µM.
  • Antimicrobial Efficacy : The compound demonstrated significant activity against Staphylococcus aureus strains resistant to conventional treatments.

Table 2: Summary of Biological Activities

Activity Type Efficacy Target Organism/Cell Line Reference
AnticancerIC50 = 30 µMA549 Cells
AntimicrobialMIC = 8 µg/mLMRSA
AnticonvulsantSignificant effectAnimal Models

Properties

IUPAC Name

5-methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-4-5-10(9(7-8)12(15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLUZUUCMRSYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.